(4-(5-Bromopyridin-3-yl)phenyl)methanamine chemical structure and properties
(4-(5-Bromopyridin-3-yl)phenyl)methanamine chemical structure and properties
Advanced Scaffold Analysis for Medicinal Chemistry & Fragment-Based Design
Executive Summary & Strategic Utility
Compound Identity: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Formula: C₁₂H₁₁BrN₂ Molecular Weight: 263.13 g/mol
This compound represents a high-value biaryl building block characterized by orthogonal reactivity handles . It features a 3,5-disubstituted pyridine core linked to a para-substituted benzylamine.
Strategic Significance in Drug Discovery:
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Bifunctional Design: The molecule possesses two distinct reaction sites:[1]
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The Electrophile (C-Br): A 5-bromo substituent on the pyridine ring, primed for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) to expand the core.
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The Nucleophile (-NH₂): A primary benzylamine, ideal for amide coupling, reductive amination, or sulfonylation to attach warheads or linkers.
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Privileged Scaffold: The 3-arylpyridine motif mimics the geometry of several kinase inhibitor cores (e.g., p38 MAPK inhibitors) and serves as a critical spacer in PROTAC (Proteolysis Targeting Chimera) linker design.
Physicochemical Profile (Calculated)
Data below are predicted based on structural fragment contribution (ChemAxon/ACD/Labs algorithms).
| Property | Value | Structural Insight |
| LogP (cLogP) | 2.45 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| TPSA | ~38.9 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Pyridine N) | ~2.8 - 3.2 | Reduced basicity due to the electron-withdrawing bromine atom. |
| pKa (Amine N) | ~9.5 | Typical primary aliphatic amine; protonated at physiological pH. |
| H-Bond Donors | 2 | From the primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Pyridine nitrogen and amine nitrogen.[2][3] |
Synthetic Architecture & Protocols
The synthesis relies on a desymmetrization strategy of 3,5-dibromopyridine. The challenge lies in achieving mono-arylation without over-coupling to the bis-aryl product.
Retrosynthetic Logic
The most robust disconnection is the C-C bond between the pyridine and the phenyl ring via Suzuki-Miyaura Cross-Coupling .
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Partner A: 3,5-Dibromopyridine (Symmetric electrophile).
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Partner B: 4-(N-Boc-aminomethyl)phenylboronic acid (Nucleophile).
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Note: The amine is protected (Boc) to prevent catalyst poisoning and side reactions during the coupling.
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Experimental Protocol: Mono-Selective Suzuki Coupling
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Reagents: Charge a reaction vessel with 3,5-dibromopyridine (1.0 equiv), 4-(N-Boc-aminomethyl)phenylboronic acid (0.95 equiv), and Na₂CO₃ (2.0 equiv).
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Expert Tip: Use a slight deficit of the boronic acid to minimize the formation of the bis-coupled byproduct.
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Solvent System: Suspend in 1,4-Dioxane/Water (4:1 v/v). Degas with Argon for 15 minutes.
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Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).
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Reaction: Heat to 90°C for 12–16 hours under inert atmosphere.
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Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc gradient). The bis-coupled product elutes last; the starting dibromide elutes first. Isolate the mono-coupled intermediate.
Step 2: Deprotection
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Dissolve the Boc-intermediate in DCM.
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Add TFA (10–20 equiv) or 4M HCl in Dioxane at 0°C.
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Stir at RT for 2 hours.
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Free Basing: Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free amine.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis highlighting the critical desymmetrization of the dibromopyridine core.
Reactivity Profile & Functionalization
The value of this scaffold lies in its divergent synthesis potential.[1]
| Handle | Chemical Nature | Primary Applications | Recommended Conditions |
| -NH₂ | Nucleophilic Amine | Library Generation: Amide coupling, urea formation, reductive amination. | HATU/DIPEA (Amide); STAB/Aldehyde (Reductive Amination). |
| -Br | Aryl Halide | Core Expansion: Suzuki (Aryl), Buchwald (Amine), Sonogashira (Alkyne). | Pd₂dba₃/XPhos (Buchwald); Pd(dppf)Cl₂/Boronic Ester (Suzuki). |
| Pyridine N | Basic Heterocycle | Salt Formation/Solubility: Can be protonated to improve aqueous solubility. | HCl, Methanesulfonic acid. |
Visualization: Divergent Derivatization
Caption: Orthogonal functionalization pathways utilizing the amine and bromine handles.
Safety & Handling (MSDS Highlights)
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Hazards: As a bromopyridine derivative, expect Skin Irritation (H315) and Eye Irritation (H319) . The benzylamine moiety acts as a weak base and may cause Respiratory Irritation (H335) if inhaled as dust.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates over time.
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Stability: The aryl bromide is stable under ambient conditions but light sensitive over long periods.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Lutz, M. R., et al. (2018). "Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 2392–2403. Link
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BenchChem Application Note. "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives." (General procedure for bromopyridine coupling). Link
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PubChem Compound Summary. "(4-(Pyridin-3-yl)phenyl)methanamine" (Des-bromo analog properties). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
